molecular formula C8H16Cl2N2S B1396975 2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride CAS No. 1332528-64-9

2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride

Cat. No.: B1396975
CAS No.: 1332528-64-9
M. Wt: 243.2 g/mol
InChI Key: QLCFCSIBPRCYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride (CAS 1332528-64-9) is a high-purity chemical compound offered for research and development purposes. The compound features a 1,3-thiazole ring, a heterocycle known for its significant pharmacological relevance, linked via a methylene group to a branched alkylamine chain, presented as a stable dihydrochloride salt . Thiazole-containing compounds are frequently explored in scientific research for their diverse biological activities, which can include antimicrobial, antifungal, and anti-inflammatory properties . Furthermore, structurally similar small molecules that modulate circadian clock proteins have been investigated as potential inhibitors of viral main proteases, such as the SARS-CoV-2 Mpro, highlighting the value of such scaffolds in drug discovery and repurposing efforts for infectious diseases . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, useful for constructing more complex molecules or for studying structure-activity relationships (SAR) . The dihydrochloride form typically offers enhanced solubility and stability for experimental handling. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-7(2)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,5-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCFCSIBPRCYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=NC=CS1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride (CAS No. 1332528-64-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₆Cl₂N₂S
  • Molecular Weight : 257.22 g/mol
  • CAS Number : 1332528-64-9

The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that compounds in the thiazole series can exhibit significant anti-parasitic activity, particularly against protozoan pathogens such as Trypanosoma brucei and Trypanosoma congolense .

Anti-Parasitic Activity

A study focused on a related thiazole compound demonstrated potent activity against T. brucei, with effective doses leading to sterile cures in animal models. The compound's mechanism involved cytotoxic effects rather than mere inhibition of enzymatic pathways .

Biological Activity Data

Activity Tested Pathogen Efficacy Reference
Anti-trypanosomalT. bruceiPotent in vitro; sterile cure in vivo at 50 mg/kg SC
Anti-trypanosomalT. congolenseEffective; marginally less active than against T. brucei
AntibacterialE. faecalis, P. aeruginosa, S. typhi, K. pneumoniaeMIC 40-50 µg/mL; comparable to ceftriaxone

Case Studies

In a pharmacokinetic study involving NMRI mice, the compound was administered subcutaneously (SC) at a dose of 10 mg/kg, resulting in a bioavailability of approximately 74% and a half-life of about 1 hour. Subsequent efficacy studies showed that a single SC dose of 50 mg/kg resulted in a sterile cure against T. congolense infections .

Comparative Analysis with Other Compounds

The activity of this compound can be compared to other thiazole derivatives:

Compound Target Pathogen Efficacy
Compound A (related thiazole)T. bruceiHighly potent
Compound B (another derivative)E. coliModerate efficacy
2-Methyl-N-(1,3-thiazol-2-ylmethyl)T. congolenseEffective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride and analogous thiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Thiazole Amine Backbone Modification Biological Activity/Notes
This compound C₈H₁₄Cl₂N₂S ~241.17 None (parent thiazole) 2-Methylpropan-1-amine Discontinued; inferred anti-inflammatory potential
1-Cyclopropyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride () C₈H₁₄Cl₂N₂S 241.17 None Cyclopropylmethyl Higher lipophilicity due to cyclopropyl group; potential enhanced CNS penetration
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride () C₈H₁₆Cl₂N₂S 243.20 4-Methylthiazole Isopropyl Increased steric hindrance may reduce receptor binding
2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride () C₉H₁₈Cl₂N₂S 257.22 5-Methylthiazole Extended methylpropyl chain Improved metabolic stability due to steric shielding
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () C₈H₁₃NO₂S 187.25 Thiophene (non-thiazole) β-Amino alcohol Alternative heterocycle; potential cardiotoxic risks

Key Structural and Functional Insights:

Thiazole Substituents: The position of methyl groups on the thiazole ring (e.g., 4-methyl in vs. 5-methyl in ) influences electronic and steric effects. For instance, 4-methyl substitution may enhance steric hindrance, reducing interaction with enzymatic targets, while 5-methyl substitution could improve metabolic stability.

The isopropyl group in introduces branching that may reduce conformational flexibility, impacting binding affinity.

Salt Form and Solubility :

  • All compared compounds are dihydrochloride salts, ensuring high solubility in polar solvents. However, variations in molecular weight (e.g., 257.22 g/mol in ) suggest differences in crystallinity and dissolution rates.

Biological Activity :

  • Thiazole derivatives generally exhibit anti-inflammatory and analgesic properties, but substituents modulate potency. For example, thiophene-containing analogs () may carry higher toxicity risks due to metabolic oxidation pathways.

Research Findings and Implications

  • Synthetic Challenges : The discontinuation of the target compound () may reflect difficulties in large-scale synthesis or purification, possibly due to the instability of the branched amine backbone.
  • Structure-Activity Relationships (SAR) :
    • Methylation on the thiazole ring () correlates with improved pharmacokinetic profiles, suggesting that steric shielding protects against enzymatic degradation.
    • Cyclopropyl groups () enhance lipophilicity, a valuable trait for CNS drug candidates.
  • Gaps in Data : Direct comparative pharmacological studies are absent in the provided evidence. Further research is needed to quantify binding affinities, toxicity, and metabolic stability.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via alkylation of 1,3-thiazole derivatives. For example, reacting 2-(chloromethyl)thiazole with 2-methylpropan-1-amine in the presence of a base (e.g., sodium hydroxide) under reflux in ethanol or dichloromethane. The reaction is monitored via TLC for completion .
  • Purification : The crude product is purified by recrystallization (using methanol/ethanol) or column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane). The dihydrochloride salt is precipitated by adding HCl gas or concentrated HCl to the free base dissolved in anhydrous ether .

Q. What analytical techniques are critical for characterizing its structural and physicochemical properties?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the thiazole ring (δ ~7.0–8.0 ppm for protons) and amine/alkyl chain environments (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to the thiazole) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z corresponding to the free base (e.g., [M+H]⁺ for C₈H₁₅N₂S⁺ = 171.1) and isotopic patterns consistent with chlorine in the hydrochloride form .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and assess salt stability (decomposition typically >200°C for dihydrochloride salts) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level). This predicts optimal solvents (polar aprotic vs. protic) and bases (e.g., NaOH vs. K₂CO₃) .
  • ICReDD Workflow : Combine reaction path searches with machine learning to screen reaction parameters (temperature, stoichiometry) and reduce experimental trial-and-error cycles. For example, computational models can predict yields >80% under reflux in ethanol for 12 hours .

Q. How can researchers resolve contradictions in reported biological activities of thiazole-based analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl groups on the thiazole or alkyl chain) and test against target enzymes (e.g., PFOR in Clostridium spp.). Compare IC₅₀ values to identify critical functional groups .
  • Assay Standardization : Use consistent in vitro conditions (pH, temperature) to minimize variability. For example, PFOR inhibition assays should control for anaerobic conditions and cofactor (CoA) concentrations .

Q. What strategies are recommended for elucidating its mechanism of action in antimicrobial studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure PFOR activity via UV-Vis spectroscopy (NADH oxidation at 340 nm). Pre-incubate the compound with PFOR and compare kinetic parameters (Km, Vmax) to confirm competitive/non-competitive inhibition .
  • Molecular Docking : Use AutoDock Vina to simulate binding to PFOR’s active site (PDB: 1PFB). Focus on hydrogen bonds between the thiazole nitrogen and Arg114 or hydrophobic interactions with the alkyl chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.